molecular formula C18H17N5O B14685962 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27961-95-1

5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B14685962
CAS No.: 27961-95-1
M. Wt: 319.4 g/mol
InChI Key: SWYYNAYHDUOELQ-UHFFFAOYSA-N
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Description

5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R-N=N-R’), where R and R’ can be either aryl or alkyl groups . This compound is notable for its vibrant color, which makes it useful in various applications, including dyes and pigments.

Preparation Methods

The synthesis of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves the azo coupling reaction. This reaction entails the electrophilic substitution of an aryl diazonium cation with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining a low temperature to stabilize the diazonium salts. Industrial production methods may involve large-scale azo coupling reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds to 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine include other azo compounds with different substituents on the aromatic rings. These compounds share similar chemical properties but may differ in their specific applications and biological activities. For instance, compounds like 2-hydroxy-5-[(e)-(4-methoxyphenyl)diazenyl]benzoic acid have been studied for their dye properties and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

27961-95-1

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

5-[(2-methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H17N5O/c1-12-16(23-22-14-10-6-7-11-15(14)24-2)17(21-18(19)20-12)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,19,20,21)

InChI Key

SWYYNAYHDUOELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC=CC=C3OC

Origin of Product

United States

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